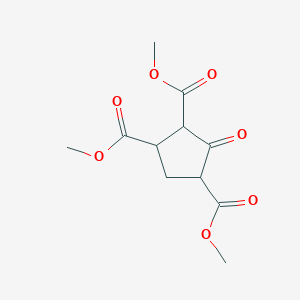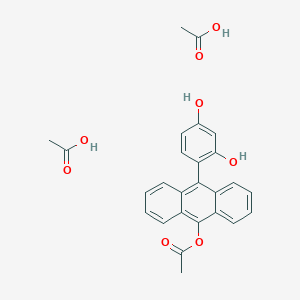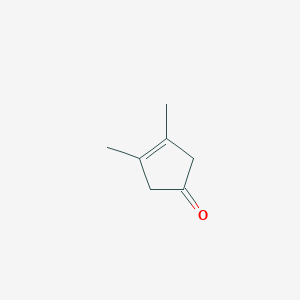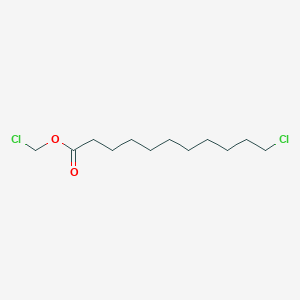
Chloromethyl 11-chloroundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 11-chloroundecanoate can be synthesized through the esterification of 11-chloroundecanoic acid with chloromethyl alcohol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 11-chloroundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Applications De Recherche Scientifique
Chloromethyl 11-chloroundecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the modification of polymers to introduce chloromethyl functional groups, which can further react with other monomers or polymers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is employed in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of chloromethyl 11-chloroundecanoate primarily involves its reactivity as a chloromethylating agent . The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing a chloromethyl group . This reactivity is exploited in various synthetic applications to create new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Chloroundecanoic Acid: The parent acid of chloromethyl 11-chloroundecanoate, which lacks the ester functionality.
Chloromethyl Esters of Other Carboxylic Acids: Compounds such as chloromethyl acetate or chloromethyl benzoate, which have similar reactivity but different carbon chain lengths or aromatic groups.
Uniqueness
This compound is unique due to its specific combination of a long aliphatic chain and a chloromethyl ester group . This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science .
Propriétés
Numéro CAS |
80418-97-9 |
|---|---|
Formule moléculaire |
C12H22Cl2O2 |
Poids moléculaire |
269.20 g/mol |
Nom IUPAC |
chloromethyl 11-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c13-10-8-6-4-2-1-3-5-7-9-12(15)16-11-14/h1-11H2 |
Clé InChI |
ZLIBDGLPYRUFEI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCl)CCCCC(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




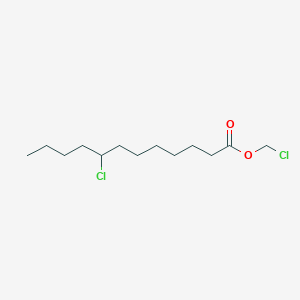
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)


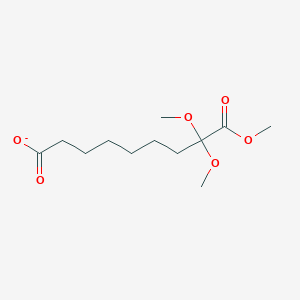
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
